molecular formula C9H14 B080651 cis,cis-Cyclonona-1,5-diene CAS No. 14255-64-2

cis,cis-Cyclonona-1,5-diene

Cat. No. B080651
CAS RN: 14255-64-2
M. Wt: 122.21 g/mol
InChI Key: UWMOLRCQDVCRLG-NQOXHWNZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis,cis-Cyclonona-1,5-diene is a chemical compound with the molecular formula C9H12. It is a cyclic hydrocarbon that is commonly used in various scientific research applications. The compound is highly reactive and is widely used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Cis,cis-Cyclonona-1,5-diene is widely used in various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. The compound is highly reactive and can undergo various chemical reactions such as oxidation, reduction, and addition reactions. It is also used in the synthesis of natural products such as terpenes, steroids, and alkaloids.

Mechanism Of Action

The mechanism of action of cis,cis-Cyclonona-1,5-diene is not well understood. However, it is believed that the compound acts as a dienophile in the Diels-Alder reaction. The compound can also undergo various chemical reactions such as oxidation, reduction, and addition reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of cis,cis-Cyclonona-1,5-diene are not well studied. However, it is believed that the compound can act as a mutagen and a carcinogen. It can also cause skin irritation and respiratory problems.

Advantages And Limitations For Lab Experiments

Cis,cis-Cyclonona-1,5-diene has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions. It is also readily available and relatively inexpensive. However, the compound is highly volatile and can be hazardous to handle. It also has a short shelf life and requires careful storage.

Future Directions

There are several future directions for the research on cis,cis-Cyclonona-1,5-diene. One possible direction is to study the mechanism of action of the compound in more detail. Another direction is to explore the potential uses of the compound in the synthesis of natural products. Further research can also be done to study the biochemical and physiological effects of the compound in more detail.
Conclusion:
Cis,cis-Cyclonona-1,5-diene is a highly reactive cyclic hydrocarbon that is widely used in various scientific research applications. The compound is commonly used as a starting material for the synthesis of various organic compounds. It has several advantages and limitations for lab experiments and has several potential future directions for research. However, the compound can be hazardous to handle and requires careful storage.

Synthesis Methods

Cis,cis-Cyclonona-1,5-diene can be synthesized by the Diels-Alder reaction between 1,3-butadiene and cyclopentadiene. The reaction is highly exothermic and requires a catalyst such as maleic anhydride. The product is then purified through distillation to obtain pure cis,cis-Cyclonona-1,5-diene.

properties

CAS RN

14255-64-2

Product Name

cis,cis-Cyclonona-1,5-diene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(1Z,5Z)-cyclonona-1,5-diene

InChI

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1-2,7,9H,3-6,8H2/b2-1-,9-7-

InChI Key

UWMOLRCQDVCRLG-NQOXHWNZSA-N

Isomeric SMILES

C1C/C=C\CC/C=C\C1

SMILES

C1CC=CCCC=CC1

Canonical SMILES

C1CC=CCCC=CC1

Other CAS RN

15753-74-9

synonyms

(1Z,5Z)-1,5-Cyclononadiene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.